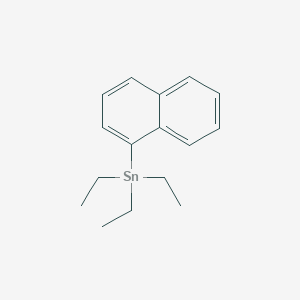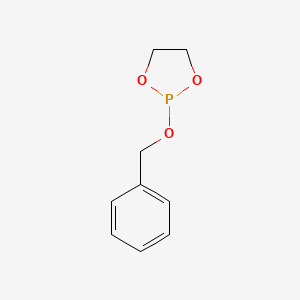
Triethyl(naphthalen-1-yl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl(naphthalen-1-yl)stannane is an organotin compound with the molecular formula C16H22Sn. This compound features a naphthalene ring bonded to a tin atom, which is further bonded to three ethyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Triethyl(naphthalen-1-yl)stannane can be synthesized through various methods, including the reaction of naphthalen-1-yllithium with triethyltin chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
C10H7Li+(C2H5)3SnCl→C10H7Sn(C2H5)3+LiCl
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Triethyl(naphthalen-1-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly employed.
Major Products
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
科学的研究の応用
Triethyl(naphthalen-1-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
作用機序
The mechanism of action of Triethyl(naphthalen-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and disruption of cellular processes.
類似化合物との比較
Similar Compounds
- Triethyl(phenyl)stannane
- Triethyl(benzyl)stannane
- Triethyl(2-naphthyl)stannane
Uniqueness
Triethyl(naphthalen-1-yl)stannane is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and applications, making it a valuable compound in various fields of research and industry.
特性
| 116159-67-2 | |
分子式 |
C16H22Sn |
分子量 |
333.1 g/mol |
IUPAC名 |
triethyl(naphthalen-1-yl)stannane |
InChI |
InChI=1S/C10H7.3C2H5.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;3*1-2;/h1-7H;3*1H2,2H3; |
InChIキー |
IKQDHURUHIJUBM-UHFFFAOYSA-N |
正規SMILES |
CC[Sn](CC)(CC)C1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/no-structure.png)




![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
